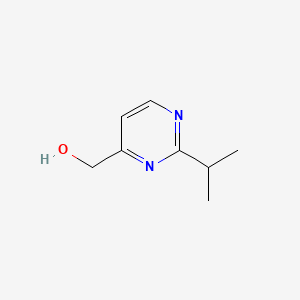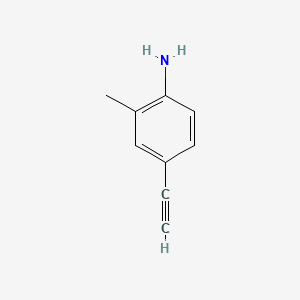![molecular formula C6H12O6 B583692 D-[1,6-<sup>13</sup>C<sub>2</sub>]ガラクトース CAS No. 478518-64-8](/img/structure/B583692.png)
D-[1,6-13C2]ガラクトース
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-[1,6-13C2]Galactose is a labeled form of D-galactose, a simple sugar that is a C-4 epimer of glucose. This compound is used in various scientific research applications due to its isotopic labeling, which allows for detailed tracking and analysis in metabolic studies. D-galactose is naturally found in milk and sugar beets and is synthesized by the body. It plays a crucial role in cellular interactions and energy production .
科学的研究の応用
D-[1,6-13C2]Galactose is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. Its applications include:
作用機序
Target of Action
D-[1,6-13C2]Galactose, a simple monosaccharide, primarily targets cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . It functions as a ligand to selectively target these cells .
Mode of Action
The interaction of D-[1,6-13C2]Galactose with its targets enhances cellular uptake, thereby improving drug delivery to the intended target cells . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes is a key aspect of this interaction .
Biochemical Pathways
D-[1,6-13C2]Galactose is involved in the Leloir pathway, which converts beta-D-galactose to glucose 1-phosphate . This pathway involves several enzymes, including galactokinase, which catalyzes the conversion of alpha-D-galactose to galactose 1-phosphate .
Pharmacokinetics
It is known that galactose is an essential component of glycolipids and glycoproteins, serving as an energy source . The ADME properties of D-[1,6-13C2]Galactose and their impact on bioavailability are subjects of ongoing research.
Result of Action
The action of D-[1,6-13C2]Galactose results in the formation of galactose 1-phosphate, a key intermediate in the Leloir pathway . This pathway plays a crucial role in the metabolism of galactose, converting it into a form that can be used by the body for energy .
Action Environment
The action of D-[1,6-13C2]Galactose can be influenced by various environmental factors. For instance, the presence of galactose in the environment can affect the rate of galactose metabolism
生化学分析
Biochemical Properties
D-[1,6-13C2]Galactose participates in several biochemical reactions. It is hydrolyzed from lactose in the presence of the enzyme β-galactosidase, resulting in D-glucose and D-[1,6-13C2]Galactose . Subsequently, D-[1,6-13C2]Galactose is oxidized by nicotinamide-adenine dinucleotide (NAD) to D-galactonic acid, facilitated by the enzyme β-galactose dehydrogenase .
Molecular Mechanism
The molecular mechanism of D-[1,6-13C2]Galactose involves its conversion to D-galactonic acid. This process is catalyzed by the enzyme β-galactose dehydrogenase and involves the oxidation of D-[1,6-13C2]Galactose by NAD . This reaction is crucial for the metabolism of lactose and galactose in cells.
Metabolic Pathways
D-[1,6-13C2]Galactose is involved in the lactose metabolism pathway. It interacts with enzymes such as β-galactosidase and β-galactose dehydrogenase
準備方法
Synthetic Routes and Reaction Conditions: D-[1,6-13C2]Galactose can be synthesized through the isotopic labeling of D-galactose. The process involves the incorporation of carbon-13 isotopes at specific positions in the galactose molecule. This can be achieved through chemical synthesis or biosynthetic methods using labeled precursors .
Industrial Production Methods: Industrial production of D-galactose typically involves the extraction from natural sources such as milk or sugar beets. The process includes purification steps to isolate the galactose. For isotopically labeled D-galactose, specialized facilities are required to incorporate the carbon-13 isotopes during the synthesis .
Types of Reactions:
Oxidation: D-galactose can undergo oxidation to form D-galactonic acid, D-galactaric acid, and D-galacturonic acid.
Reduction: Reduction of D-galactose produces D-galactitol.
Substitution: Various substitution reactions can occur, particularly in the presence of specific enzymes or catalysts.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as nitric acid or enzymes like galactose oxidase.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Conditions vary depending on the desired substitution, often involving specific catalysts or enzymes.
Major Products:
Oxidation: D-galactonic acid, D-galactaric acid, D-galacturonic acid.
Reduction: D-galactitol.
類似化合物との比較
D-glucose: A closely related sugar that differs only in the configuration of the hydroxyl group at C-4.
D-fructose: Another hexose sugar, but it is a ketohexose rather than an aldohexose.
Uniqueness: D-[1,6-13C2]Galactose is unique due to its isotopic labeling, which allows for detailed metabolic studies and precise tracking in various research applications. This makes it a valuable tool in both basic and applied sciences .
特性
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxy(113C)methyl)(213C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i1+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-BVSKUTBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

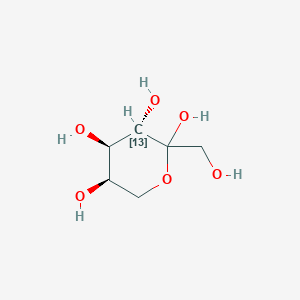

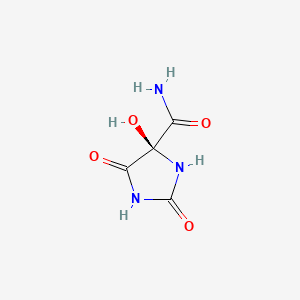
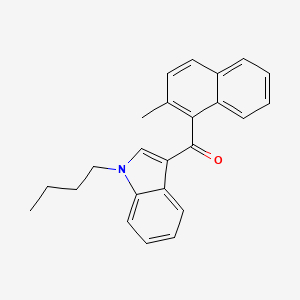
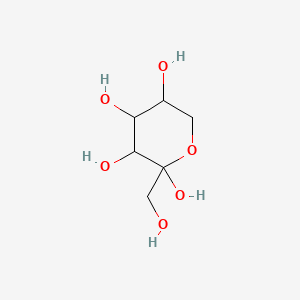
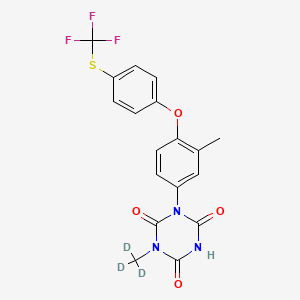
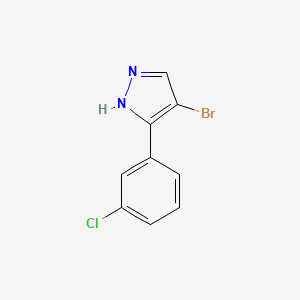
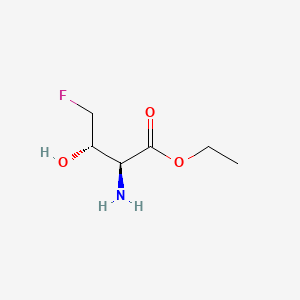
![2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid](/img/structure/B583630.png)
